N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide
Description
N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide is a heterocyclic compound featuring a bicyclic thieno[3,2-c]pyran core linked via a methylene group to a 6-fluoropyridine-3-carboxamide moiety. Such structural motifs are commonly explored in medicinal chemistry for their ability to modulate enzyme activity, particularly kinases or G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c15-13-2-1-9(7-16-13)14(18)17-8-11-10-4-6-20-12(10)3-5-19-11/h1-2,4,6-7,11H,3,5,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPLTNMDCFRWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1SC=C2)CNC(=O)C3=CN=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 292.33 g/mol
- CAS Number : 1436338-69-0
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that typically include the formation of the thieno-pyran core followed by functionalization at the pyridine ring. The structure consists of a thieno-pyran moiety linked to a fluorinated pyridine carboxamide, which is critical for its biological activity.
Antimicrobial Properties
Research has indicated that compounds containing the thieno-pyran structure exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 4H-pyrans possess antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies suggest that similar thieno-pyran derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar scaffolds have been reported to exhibit cytotoxic effects on various cancer cell lines .
Case Studies and Research Findings
- Antibacterial Activity : A study involving a series of heterocyclic compounds demonstrated that derivatives with a similar structural framework exhibited selective antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) for effective compounds was noted to be as low as 2.0 µM .
- Anticancer Effects : In a comparative analysis of various thieno-pyran derivatives, certain compounds were found to induce apoptosis in breast cancer cells with IC50 values ranging from 5 to 15 µM. The mechanism was linked to the activation of caspase pathways .
- Pharmacological Evaluation : A pharmacological profile was established for related compounds indicating anti-inflammatory and analgesic properties alongside antimicrobial effects. These findings suggest that this compound may possess a multifaceted therapeutic profile .
Scientific Research Applications
Pharmacological Applications
2.1 Antiviral Activity
Recent studies have indicated that compounds similar to N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). The compound has been shown to inhibit HBV replication in vitro, making it a candidate for further development as an antiviral agent .
2.2 Antitumor Activity
The thienopyran derivatives have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models. The unique structure of this compound allows it to interact with specific molecular targets involved in cancer progression .
2.3 Antioxidant Properties
Compounds containing the thienopyran structure have been evaluated for their antioxidant capabilities. They can scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .
Case Studies
Chemical Reactions Analysis
Table 1: Representative Synthetic Routes
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Key Observations :
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The thienopyran carboxylic acid (Step 2) is a critical intermediate, often prepared via hydrolysis of its ethyl ester (Step 1) .
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Activation of the carboxylic acid (Step 3) enables efficient coupling with the amine under mild conditions .
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Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce fluoropyridine groups in earlier synthetic stages (not explicitly documented for this compound) .
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Amide Bond Stability
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The amide linkage is resistant to hydrolysis under physiological conditions but cleavable via acidic/basic hydrolysis or enzymatic action .
Thienopyran Core Reactions
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The thiophene ring undergoes electrophilic substitution (e.g., halogenation, nitration) at the α-position relative to the sulfur atom .
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The dihydropyran ring is susceptible to oxidation, forming a fully aromatic thieno[3,2-c]pyridine system under strong oxidizing agents (e.g., DDQ) .
Fluoropyridine Modifications
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The 6-fluoro group participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
Table 2: Catalytic Modifications of Related Compounds
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Note : While these reactions are documented for structurally similar compounds (e.g., thienopyran carboxamides), direct evidence for the target molecule is limited .
Stability Under Pharmacological Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The European Patent Application EP 4 374 877 A2 (2024) discloses compounds such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Compound A) and its pyridine-based analogue (Compound B). Key comparisons include:
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Thieno[3,2-c]pyran | Pyrrolo[1,2-b]pyridazine | Pyrrolo[1,2-b]pyridazine |
| Substituents | 6-fluoropyridine-3-carboxamide | Cyano-pyrimidine, trifluoromethyl, morpholine | Cyano-pyridine, trifluoromethyl, morpholine |
| Molecular Weight | ~292 g/mol (estimated) | ~750 g/mol | ~735 g/mol |
| Key Functional Groups | Fluorine, amide | Trifluoromethyl, cyano, morpholine | Trifluoromethyl, cyano, morpholine |
- Core Differences: The target compound’s thienopyran core is smaller and less polar than the pyrrolopyridazine systems in Compounds A and B, likely influencing membrane permeability and bioavailability.
- Substituent Impact : While Compounds A/B employ trifluoromethyl and morpholine groups for solubility and target affinity, the target compound relies on a single fluorine atom and a compact amide linkage, suggesting a balance between lipophilicity and hydrogen-bonding capacity .
Related Thienopyran Derivatives
The General Catalog of Kanto Reagents (2022) lists (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid (CAS 57153-43-2), a precursor with a methyl-substituted thienopyran core and acetic acid side chain. Key distinctions:
| Feature | Target Compound | Kanto Catalog Compound |
|---|---|---|
| Functional Group | 6-fluoropyridine-3-carboxamide | Acetic acid |
| Molecular Weight | ~292 g/mol | 212.26 g/mol |
| Applications | Hypothesized therapeutic agent | Synthetic intermediate |
- The acetic acid derivative’s lower molecular weight and polar carboxylate group make it suitable for conjugation or further functionalization, whereas the target compound’s fluoropyridine-amide structure is tailored for bioactivity .
Research Findings and Implications
- Metabolic Stability: The thienopyran core’s sulfur atom may confer resistance to oxidative metabolism, a feature absent in morpholine-containing compounds like A/B, which could exhibit faster clearance .
- Solubility Trade-offs : Unlike the morpholine-ethoxy groups in Patent EP 4 374 877 compounds, the target compound lacks hydrophilic substituents, suggesting lower aqueous solubility but higher logP values (~3.5 estimated), favoring blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Statistical analysis of orthogonal arrays can minimize experimental runs while maximizing data robustness . For heterocyclic systems like thieno-pyran, consider microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine HPLC (≥98% purity threshold) with tandem mass spectrometry (MS/MS) for impurity profiling. Confirm stereochemistry via X-ray crystallography or NOESY NMR, especially for the dihydrothieno-pyran moiety, which may exhibit conformational flexibility .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) based on structural analogs. For fluoropyridine derivatives, evaluate metabolic stability using liver microsomes and cytochrome P450 inhibition assays. Dose-response curves (IC₅₀/EC₅₀) should be triplicated to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Employ molecular dynamics (MD) simulations to assess ligand-target binding kinetics under varying pH or solvation conditions. Compare docking scores (AutoDock Vina) with experimental IC₅₀ values to identify discrepancies arising from off-target interactions or allosteric modulation . Validate hypotheses using mutagenesis studies on key binding residues .
Q. What strategies mitigate instability of the 6-fluoropyridine moiety under physiological conditions?
- Methodological Answer : Introduce electron-withdrawing substituents (e.g., trifluoromethyl groups) to reduce nucleophilic aromatic substitution susceptibility. Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS degradation profiling can identify vulnerable sites. Consider prodrug approaches for labile functional groups .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Step 1 : Synthesize derivatives with systematic substitutions (e.g., pyridine ring fluorination, thieno-pyran methyl group variations).
- Step 2 : Test against a panel of biological targets (e.g., cancer cell lines, bacterial strains) using high-throughput screening (HTS).
- Step 3 : Apply multivariate regression analysis to correlate substituent properties (Hammett σ, logP) with activity.
Example SAR Table:
| Derivative | Substituent (R) | IC₅₀ (μM) | logP |
|---|---|---|---|
| 1 | -H | 12.3 | 2.1 |
| 2 | -CF₃ | 4.7 | 3.8 |
| Data adapted from fluoropyridine analogs in . |
Q. What experimental and computational tools are critical for analyzing enantiomeric specificity in this compound?
- Methodological Answer : Use chiral HPLC or supercritical fluid chromatography (SFC) to separate enantiomers. Compare experimental circular dichroism (CD) spectra with density functional theory (DFT)-calculated spectra to assign absolute configurations. For bioactive enantiomers, conduct in vivo pharmacokinetic studies to assess stereoselective metabolism .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. non-polar solvents?
- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method with UV-Vis quantification). Assess the impact of pH (via Henderson-Hasselbalch calculations) and co-solvents (e.g., DMSO, cyclodextrins). Conflicting data may arise from polymorphic forms; characterize crystallinity via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
